![molecular formula C19H16N4O3S B2423333 4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide CAS No. 899965-65-2](/img/structure/B2423333.png)
4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide
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Description
4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide, also known as "OPB-9195," is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Biginelli Reaction and Heterocycle Synthesis
The Biginelli reaction is a powerful tool for synthesizing highly functionalized heterocycles. It involves an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). LaSOM® 293 was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route. This compound represents a novel tetrahydropyrimidine derivative with potential pharmacological applications .
Antiviral Activity
While specific studies on LaSOM® 293’s antiviral properties are limited, its structural features make it an interesting candidate. Researchers have explored related compounds in the context of antiviral drug development. Investigating LaSOM® 293’s activity against viral infections could be a promising avenue .
Anti-Epileptic Potential
Dihydropyrimidines, structurally similar to phenobarbital, have shown promise as anti-epileptic agents. LaSOM® 293’s unique structure may contribute to its potential in this field. Further studies are needed to evaluate its efficacy and safety .
Intramolecular Charge Transfer (ICT) Systems
Pyrimidine derivatives, including LaSOM® 293, can serve as electron-withdrawing components in push-pull structures for intramolecular charge transfer. Understanding its electronic properties and interactions could lead to applications in optoelectronic devices or sensors .
Antitubercular Activity
Although not directly studied for antitubercular effects, LaSOM® 293’s heterocyclic nature suggests potential bioactivity. Investigating its impact on Mycobacterium tuberculosis (MTB) or Mycobacterium bovis (BCG) could reveal valuable insights .
Kinesin-5 Inhibition and Cell Cycle Control
Monastrol, a related DHPM, inhibits kinesin-5, a protein involved in mitotic cell division. LaSOM® 293’s structural similarity may warrant investigation into its effects on cell cycle regulation and potential anticancer properties .
properties
IUPAC Name |
4-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c20-18(26)13-6-8-14(9-7-13)21-17(25)11-27-19-22-15(10-16(24)23-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,20,26)(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTHSTMSFYJVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide |
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